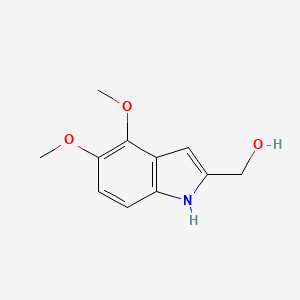
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluorine atom, two methoxy groups, and a methylsulfane group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane typically involves the introduction of the fluorine and methoxy groups onto a benzene ring, followed by the attachment of the methylsulfane group. One common method involves the use of electrophilic aromatic substitution reactions to introduce the fluorine and methoxy groups. The methylsulfane group can then be attached using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methylsulfane group can participate in redox reactions, affecting the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (6-Fluoro-2,3-dimethoxyphenyl)(methyl)sulfane
Uniqueness
(3-Fluoro-2,6-dimethoxyphenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring
Propiedades
Fórmula molecular |
C9H11FO2S |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1-fluoro-2,4-dimethoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FO2S/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 |
Clave InChI |
BVZLSLRMOTVDSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)F)OC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


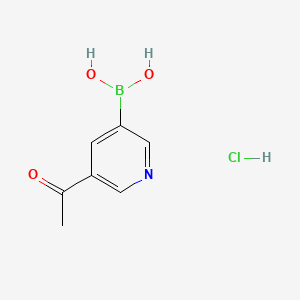
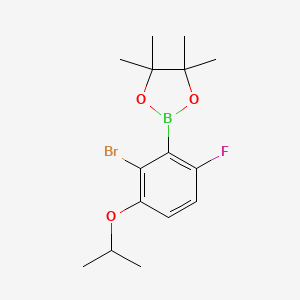
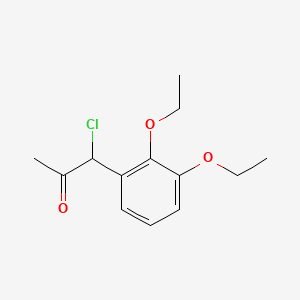
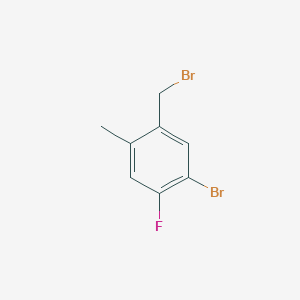
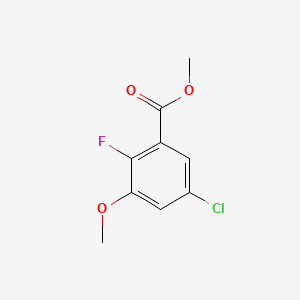
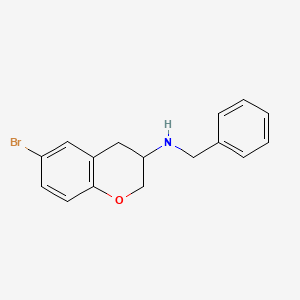
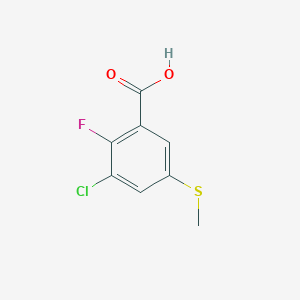
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
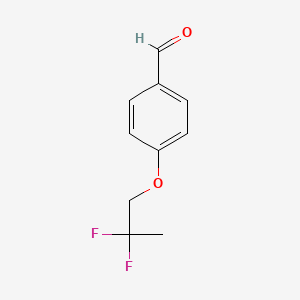
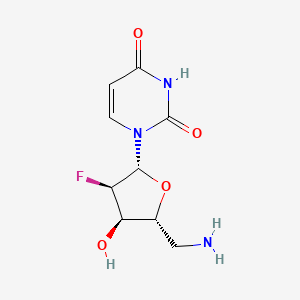
![N-[2-[[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3,4-dioxocyclobuten-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B14034426.png)
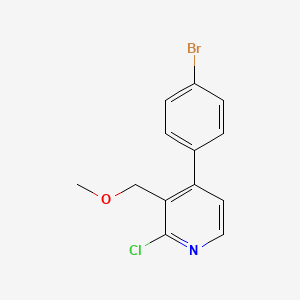
![5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
